molecular formula C18H21FN2O5 B2499286 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 946380-40-1

2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No. B2499286
CAS RN: 946380-40-1
M. Wt: 364.373
InChI Key: MGWNMYZMEZEJCA-UHFFFAOYSA-N
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Description

2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C18H21FN2O5 and its molecular weight is 364.373. The purity is usually 95%.
BenchChem offers high-quality 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligands for Peripheral Benzodiazepine Receptors

Compounds structurally related to 2-(5-((2-Fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). These ligands, like [(18)F]FMDAA1106 and [(18)F]FEDAA1106, are synthesized for imaging studies to visualize PBR distribution in various brain regions, highlighting their potential in neuroimaging and the study of neurological diseases (Zhang et al., 2003).

Metabolite Characterization and Drug Development

Another relevant application is in the drug development process, where the metabolism of pharmaceutical compounds is studied. For instance, AG7088, a peptidomimetic inhibitor of the rhinovirus 3C protease, undergoes metabolic transformations that have been characterized using liquid chromatography-mass spectrometry and NMR techniques. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of new therapeutic agents (Zhang et al., 2001).

Electrosynthesis of Fluoroorganic Compounds

Electrosynthesis techniques involving compounds with structures similar to 2-(5-((2-Fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide are used to produce fluoroorganic molecules. These methods provide insights into the synthesis of fluorinated compounds, which are increasingly important in pharmaceuticals, agrochemicals, and material science (Bensadat et al., 1980).

Antiallergic Agents Development

Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has unveiled potential antiallergic properties. Such compounds, which share functional groups with the chemical of interest, are explored for their efficacy in inhibiting histamine release, a key factor in allergic reactions. This highlights the compound's potential use in developing new antiallergic medications (Menciu et al., 1999).

Synthetic Chemistry and Pharmaceutical Applications

The synthesis and application of p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts demonstrate the utility of similar compounds in synthetic chemistry, particularly in creating N-alkylacetamides and carbamates. These reactions are fundamental in the development of a wide range of pharmaceuticals and highlight the compound's relevance in drug synthesis and design (Sakai et al., 2022).

properties

IUPAC Name

2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O5/c1-25-7-6-20-18(24)10-21-9-17(16(23)8-14(21)11-22)26-12-13-4-2-3-5-15(13)19/h2-5,8-9,22H,6-7,10-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWNMYZMEZEJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C=C(C(=O)C=C1CO)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide

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